Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene

Übersicht

Beschreibung

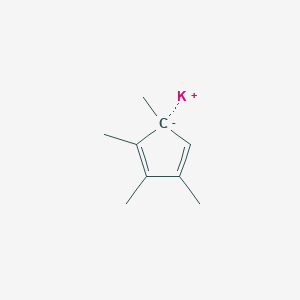

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene is a chemical compound with the molecular formula C9H14K. It is a derivative of cyclopentadiene, where four of the hydrogen atoms are replaced by methyl groups, and it is complexed with potassium. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of 1,2,3,5-tetramethylcyclopenta-1,3-diene with potassium metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves dissolving the diene in a suitable solvent, such as tetrahydrofuran (THF), and then adding potassium metal. The reaction mixture is stirred until the potassium is fully reacted, forming the desired potassium complex.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: It can be reduced to form the corresponding saturated compounds.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylcyclopentanone, while reduction could produce tetramethylcyclopentane.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Organometallic Chemistry

K[TMCP] serves as a versatile ligand in the formation of metallocene complexes. These complexes are crucial for various catalytic processes due to their ability to stabilize metal centers and facilitate electron transfer reactions.

2. Catalysis

K[TMCP] is widely used in catalytic applications:

- Olefin Polymerization : It acts as a catalyst precursor in olefin polymerization reactions, promoting the formation of polymers with specific molecular weights and properties.

- Cross-Coupling Reactions : It participates in cross-coupling reactions such as Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Applications in Materials Science

K[TMCP] is utilized in creating advanced materials:

- Conducting Polymers : It has been employed in synthesizing conducting polymers through catalytic dehydrogenative polycondensation techniques. These polymers exhibit high thermal stability and electrical conductivity, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

- Nanocomposites : The compound is also used to develop nanocomposite materials that enhance mechanical properties and thermal stability.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of K[TMCP] in medicinal chemistry:

- Anticancer Agents : K[TMCP] derivatives have been investigated for their anticancer properties. Organorhodium complexes derived from K[TMCP] have shown promising cytotoxic effects against various cancer cell lines, outperforming traditional platinum-based drugs like cisplatin in some cases .

- Drug Delivery Systems : The compound's ability to form stable complexes with metal ions facilitates its use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Studies

Wirkmechanismus

The mechanism by which Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene exerts its effects involves its ability to form stable complexes with various metals. These complexes can act as catalysts in chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetramethylcyclopenta-1,3-diene: Similar structure but with different substitution pattern.

Pentamethylcyclopentadiene: Contains five methyl groups instead of four.

Cyclopentadienyl potassium: Lacks the methyl substitutions.

Uniqueness

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metals makes it valuable in various catalytic applications, distinguishing it from other cyclopentadiene derivatives.

Biologische Aktivität

Introduction

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene, also known as potassium tetramethylcyclopentadienide (K[Me4Cp]), is an organometallic compound that has garnered attention for its potential biological activities. This compound is characterized by a cyclopentadienyl anion with four methyl groups attached, which influences its reactivity and interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃K

- Molecular Weight : 164.24 g/mol

- CAS Number : 22482619

- Chemical Structure : The compound features a cyclopentadiene ring substituted with four methyl groups, which enhances its stability and reactivity.

Biological Activity Overview

The biological activity of potassium tetramethylcyclopentadienide has been investigated primarily in the context of its interactions with metal complexes and its potential applications in catalysis and medicinal chemistry. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have explored the anticancer properties of potassium tetramethylcyclopentadienide when used in conjunction with transition metal complexes. These investigations have shown promising results:

- Mechanism of Action : The compound acts as a ligand for various metal ions, forming complexes that exhibit cytotoxic effects on cancer cells. For example, rhodium and iridium complexes derived from tetramethylcyclopentadienide have demonstrated significant activity against several cancer cell lines such as MIA-PaCa-2 (pancreatic carcinoma) and A2780 (ovarian carcinoma) .

- Case Study : A study involving rhodium(III) complexes showed that the incorporation of potassium tetramethylcyclopentadienide significantly enhanced cytotoxicity compared to complexes lacking this ligand. The IC50 values for these complexes were notably lower than those for traditional chemotherapeutics like cisplatin .

Interaction with Biological Molecules

The interaction of potassium tetramethylcyclopentadienide with biomolecules has been another area of research:

- DNA Interaction : Certain metal complexes formed with this ligand have been shown to interact with DNA, potentially leading to the formation of DNA adducts that can disrupt replication and transcription processes. This interaction is crucial for the development of new anticancer agents .

- Enzyme Inhibition : Potassium tetramethylcyclopentadienide-based complexes have also been studied for their ability to inhibit key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which plays a role in cellular redox balance and proliferation .

Comparative Studies

| Compound | Type | IC50 (μM) | Target Cells |

|---|---|---|---|

| K[Me4Cp] + Rh Complex | Organometallic | 1.0 | MIA-PaCa-2 |

| K[Me4Cp] + Ir Complex | Organometallic | 2.5 | A2780 |

| Cisplatin | Chemotherapeutic | 5.0 | MCF-7 |

Eigenschaften

IUPAC Name |

potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13.K/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQSEHBJYIMTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=C(C(=C1C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347239, DTXSID201347336 | |

| Record name | (1,2,3,4-Tetramethyl-2,4-cyclopentadien-1-yl)potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclopentadiene, 1,2,3,5-tetramethyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150239-39-7, 1370285-76-9 | |

| Record name | (1,2,3,4-Tetramethyl-2,4-cyclopentadien-1-yl)potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclopentadiene, 1,2,3,5-tetramethyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetramethylcyclopentadienide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.